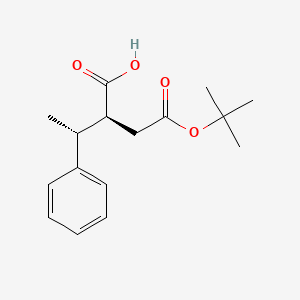![molecular formula C8H5F2N3O B12991127 2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The process begins with the hydrolysis of protecting groups using either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH), followed by the reaction with formamide or formamidine acetate to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.
Applications De Recherche Scientifique
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of anticancer agents and other therapeutic drugs
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrrolo[2,3-b]pyridine: Used as fibroblast growth factor receptor inhibitors with potential anticancer applications.
Pyrido[4,3-d]pyrimidine: Another class of compounds with diverse biological activities and synthetic methodologies.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H5F2N3O |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F2N3O/c9-6(10)7-12-5-3-11-2-1-4(5)8(14)13-7/h1-3,6H,(H,12,13,14) |
Clé InChI |
GPRZHONWVOYUGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)NC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


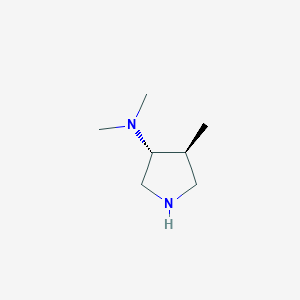

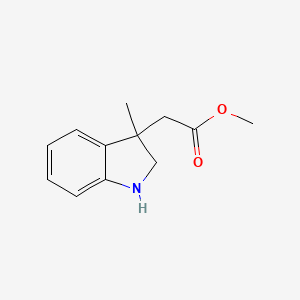
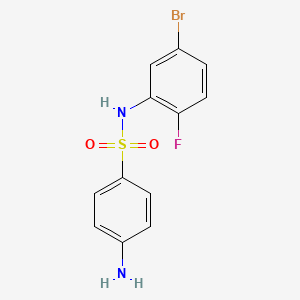
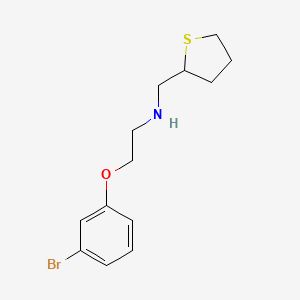
![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
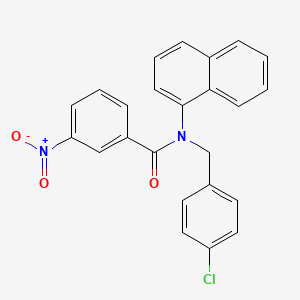
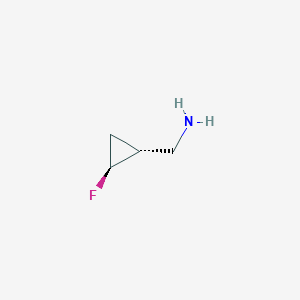
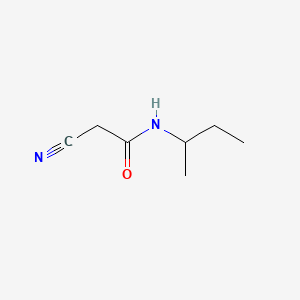
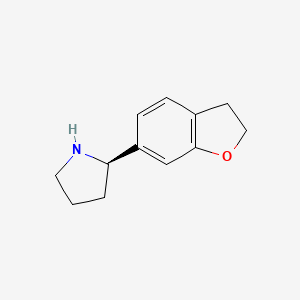
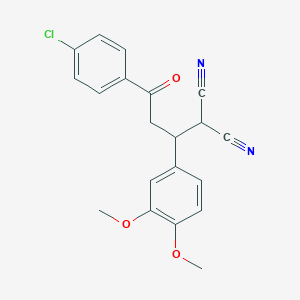
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)

